1-(adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound characterized by the presence of an adamantane ring, a piperidine ring, and an oxadiazole ring
Preparation Methods
The synthesis of 1-(adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane-1-carbonyl Intermediate: This step involves the reaction of adamantane with a suitable carbonylating agent, such as adamantane-1-carbonyl chloride, under controlled conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative disorders, pain, and inflammation due to its interaction with P2X receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as P2X receptors. The adamantane ring is known to exhibit inhibitory potential towards these receptors, particularly P2X7R, which plays a role in neuroinflammation and pain pathways . The compound’s binding to these receptors modulates their activity, leading to therapeutic effects.
Comparison with Similar Compounds
1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can be compared with other similar compounds, such as:
Adamantane-1-carbonyl thiourea derivatives: These compounds also exhibit inhibitory potential towards P2X receptors and are investigated for their therapeutic applications.
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives: These compounds are studied for their anticancer properties and interaction with nuclear receptors.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-adamantyl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-13(2)18-22-23-19(26-18)17-3-5-24(6-4-17)20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-17H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDHDVNDJQISLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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